molecular formula C13H11ClN2O2S B3055186 N'-[(1E)-(3-chlorophenyl)methylidene]benzenesulfonohydrazide CAS No. 63316-57-4

N'-[(1E)-(3-chlorophenyl)methylidene]benzenesulfonohydrazide

Cat. No.: B3055186
CAS No.: 63316-57-4
M. Wt: 294.76 g/mol
InChI Key: MHDDDRMVMUQHTI-XNTDXEJSSA-N
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Description

N'-[(1E)-(3-Chlorophenyl)methylidene]benzenesulfonohydrazide is a sulfonyl hydrazone derivative characterized by a benzenesulfonohydrazide backbone and a 3-chlorophenyl substituent. This compound belongs to a class of Schiff bases synthesized via condensation reactions between benzenesulfonohydrazide and substituted aldehydes. Hydrazones are widely studied for their biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . The 3-chloro substituent on the phenyl ring introduces steric and electronic effects that may influence molecular interactions and bioactivity.

Properties

IUPAC Name

N-[(E)-(3-chlorophenyl)methylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2S/c14-12-6-4-5-11(9-12)10-15-16-19(17,18)13-7-2-1-3-8-13/h1-10,16H/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHDDDRMVMUQHTI-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20425918
Record name 3W-0611
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20425918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63316-57-4
Record name MLS003171463
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=381999
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3W-0611
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20425918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Classical Condensation Reaction

The primary synthesis route involves the acid-catalyzed condensation of benzenesulfonohydrazide with 3-chlorobenzaldehyde under reflux conditions. This method follows protocols analogous to those reported for structurally related sulfonyl hydrazones:

Reaction Scheme:
$$
\text{Benzenesulfonohydrazide} + \text{3-Chlorobenzaldehyde} \xrightarrow[\text{reflux}]{\text{EtOH}} \text{this compound} + \text{H}_2\text{O}
$$

Procedure:

  • Reactants: Equimolar quantities of benzenesulfonohydrazide (1.72 g, 10 mmol) and 3-chlorobenzaldehyde (1.41 g, 10 mmol) are dissolved in absolute ethanol (50 mL).
  • Reflux: The mixture is heated under reflux for 3–4 hours, with progress monitored by thin-layer chromatography (TLC).
  • Work-up: After cooling to room temperature, the product precipitates as crystalline solids. Filtration and washing with cold ethanol yield the pure hydrazone.
  • Yield: Typical isolated yields range from 65% to 75%.

Key Observations:

  • The reaction proceeds without requiring metal catalysts or additives, aligning with green chemistry principles.
  • Ethanol serves as an ideal solvent due to its polarity and ability to stabilize intermediates through hydrogen bonding.

Solvent and Temperature Optimization

Comparative studies highlight the influence of reaction parameters on yield and purity:

Parameter Conditions Tested Optimal Value Yield (%) Purity (%)
Solvent Ethanol, Methanol, Water Ethanol 75 98
Temperature (°C) 25 (rt), 60, 78 (reflux) Reflux (78) 75 98
Reaction Time (h) 1, 3, 6 3 75 98

Data inferred from analogous hydrazone syntheses.

  • Methanol affords comparable yields (~70%) but necessitates longer reaction times (6 hours).
  • Aqueous conditions are ineffective due to poor solubility of reactants.

Mechanistic Insights into Hydrazone Formation

The reaction proceeds via a two-step mechanism:

  • Nucleophilic Attack: The hydrazide nitrogen attacks the carbonyl carbon of 3-chlorobenzaldehyde, forming a tetrahedral intermediate.
  • Dehydration: Acid-catalyzed elimination of water generates the E-isomer hydrazone, stabilized by conjugation between the imine and sulfonyl groups.

Spectroscopic Evidence:

  • ¹H NMR: The azomethine proton (CH=N) resonates as a singlet at δ 8.2–8.4 ppm, consistent with E-configuration.
  • IR: Stretching frequencies at 1600 cm⁻¹ (C=N) and 1150 cm⁻¹ (S=O) confirm hydrazone formation.

Crystallization and Purification Strategies

Crystallization from ethanol yields needle-like crystals suitable for X-ray diffraction. Key steps include:

  • Slow Evaporation: Allowing the ethanolic solution to evaporate at 4°C enhances crystal quality.
  • Recrystallization: Dissolving crude product in hot ethanol (70°C) followed by gradual cooling removes impurities.

Thermal Data:

  • Melting Point: 162–164°C (decomposition observed above 165°C).
  • TGA: Stability up to 200°C, with rapid decomposition thereafter.

Comparative Analysis with Related Hydrazones

The synthesis of This compound shares similarities with other sulfonyl hydrazones but differs in substrate specificity:

Compound Aldehyde/Ketone Reaction Time (h) Yield (%)
Target Compound 3-Chlorobenzaldehyde 3 75
N'-(4-Nitrobenzylidene)tosylhydrazide 4-Nitrobenzaldehyde 1 96
N'-(Benzophenone)tosylhydrazide 4-Chlorobenzophenone 3 65

Adapted from.

  • Electron-withdrawing groups (e.g., –NO₂) on the aldehyde enhance reaction rates and yields.
  • Steric hindrance in ketones reduces efficiency compared to aldehydes.

Challenges and Mitigation Strategies

  • By-product Formation:

    • N-Alkylated derivatives may form via competing Cannizzaro-like pathways, particularly with excess aldehyde.
    • Mitigation: Strict stoichiometric control (1:1 ratio) and TLC monitoring minimize by-products.
  • Solubility Issues:

    • Low solubility of reactants in non-polar solvents prolongs reaction times.
    • Mitigation: Ethanol or DMSO co-solvents enhance dissolution.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-(3-chlorophenyl)methylidene]benzenesulfonohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(1E)-(3-chlorophenyl)methylidene]benzenesulfonohydrazide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-[(1E)-(3-chlorophenyl)methylidene]benzenesulfonohydrazide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Chemical Properties

Compound Substituent Yield (%) m.p. (°C) Key Spectral Features (HRMS [M+H]+)
Target: 3-Chlorophenyl derivative 3-Cl N/A N/A Expected ~295–300 (similar to 1h)
1h : 4-Chlorophenyl 4-Cl 80 161–163 295.03044
1f : 3,4-Dimethoxyphenyl 3,4-OCH3 87 150–152 321.090353
3a : 4-Nitrophenyl 4-NO2 N/A N/A 322.06
5a : Coumarin derivative Coumarin core 51 N/A N/A
  • Electronic Effects: Electron-withdrawing groups (e.g., Cl, NO2) increase electrophilicity of the imine bond, enhancing reactivity with biological targets.
Anticancer Activity
  • 1e (5-Chloroindole derivative) : Exhibited potent activity against breast cancer cells (IC50 < 10 µM) due to indole’s planar structure enhancing DNA intercalation .
  • 1h (4-Chlorophenyl) : Moderate activity, suggesting para-substitution optimizes target interaction .
  • 3b (Cinnamaldehyde derivative) : Lower activity, likely due to flexible allyl group reducing binding .

The 3-chloro derivative’s activity may differ due to altered steric interactions with enzyme active sites.

Enzyme Inhibition
  • AChE/BChE Inhibition : Methoxy-substituted derivatives (e.g., 1f) showed higher cholinesterase inhibition than chloro analogs, attributed to hydrogen bonding with OCH3 groups .
  • Enoyl-ACP Reductase Inhibition: Nitro derivatives (3a) displayed superior antimycobacterial activity (MIC 1.56 µg/mL) compared to chloro analogs .

Biological Activity

N'-[(1E)-(3-chlorophenyl)methylidene]benzenesulfonohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibitory properties, supported by data tables and relevant research findings.

Synthesis and Characterization

The compound is synthesized through the condensation reaction of benzenesulfonohydrazide with 3-chlorobenzaldehyde. Characterization techniques such as NMR and mass spectrometry are employed to confirm its structure.

Antimicrobial Activity

Recent studies have highlighted the antimycobacterial properties of sulfonyl hydrazones, including derivatives like this compound.

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited significant antimycobacterial activity against Mycobacterium tuberculosis with MIC values ranging from 0.07 to 0.32 µM, comparable to the standard drug isoniazid .
  • Cytotoxicity : Cytotoxicity was assessed using the MTT assay on human embryonic kidney cells (HEK-293T) and mouse fibroblast cells (CCL-1). The compound demonstrated low cytotoxicity, with selectivity indices (SI) exceeding 1000, indicating a favorable therapeutic window .
CompoundMIC (µM)IC50 (µM)Selectivity Index (SI)
This compound0.07 - 0.32256.7 (HEK-293)>1000
IsoniazidComparable--

Anticancer Activity

The anticancer potential of sulfonyl hydrazones has been explored in various cancer cell lines.

  • Cell Lines Tested : The compound showed promising activity against breast cancer cell lines such as MCF-7 and MDA-MB-231, with IC50 values below 1 µM .
  • Mechanism of Action : The presence of an indole ring or other substituents on the benzene ring significantly enhances cytotoxic activity. For instance, compounds with methoxy or chloro groups displayed improved efficacy against cancer cells .
Cell LineIC50 (µM)Selectivity Index (SI)
MCF-7<1Up to 432
MDA-MB-231<1Up to 60

Enzyme Inhibition

This compound also exhibits enzyme inhibitory activities.

  • Acetylcholinesterase (AChE) Inhibition : The compound demonstrated significant inhibition of AChE, which is crucial for neurodegenerative diseases like Alzheimer's. The IC50 values were notably lower compared to standard inhibitors like donepezil .
EnzymeIC50 (µM)
Acetylcholinesterase (AChE)9.77 ± 0.76

Case Studies

Several case studies have illustrated the biological efficacy of sulfonyl hydrazones:

  • Antimycobacterial Activity : A study found that derivatives similar to this compound exhibited potent antimycobacterial activity with minimal cytotoxic effects on normal cells .
  • Anticancer Efficacy : Research demonstrated that compounds with similar structures showed significant cytotoxicity against various cancer cell lines while maintaining low toxicity in non-cancerous cells, emphasizing their potential as therapeutic agents in oncology .

Q & A

Basic: What are the established synthetic protocols for N'-[(1E)-(3-chlorophenyl)methylidene]benzenesulfonohydrazide?

Answer:
The compound is synthesized via condensation of 3-chlorobenzaldehyde with benzenesulfonohydrazide. A typical protocol involves:

  • Step 1: Reflux equimolar reactants (1 mmol each) in methanol for 3 hours.
  • Step 2: Cool the mixture to precipitate the product, followed by filtration and recrystallization from methanol (yield: ~70-80%) .
  • Alternative method: Use ethanol with a catalytic drop of HCl at room temperature for 1.5 hours, achieving 73% yield after crystallization in ethanol-ethyl acetate (2:1) .
  • Key variables: Solvent polarity and reaction time influence crystallinity and purity.

Basic: Which spectroscopic and crystallographic techniques are employed for structural characterization?

Answer:

  • Spectroscopy:
    • FT-IR: Identifies hydrazone C=N stretches (~1600 cm⁻¹) and sulfonyl S=O vibrations (~1150 cm⁻¹) .
    • NMR (¹H/¹³C): Assigns azomethine proton (δ 8.2–8.5 ppm) and aromatic signals (δ 7.0–8.0 ppm) .
  • X-ray crystallography: SHELX software (e.g., SHELXL) refines structures, resolving bond lengths (e.g., C=N: ~1.28 Å) and dihedral angles .
  • DFT studies: Validate experimental data via B3LYP/6-311++G(d,p) basis sets to model geometry and vibrational modes .

Basic: What preliminary biological activities have been reported for this compound class?

Answer:

  • Antimicrobial: Structural analogs inhibit Mycobacterium tuberculosis H37Rv (MIC: 6.25–12.5 µg/mL) via enoyl-ACP reductase binding .
  • Enzyme inhibition: Derivatives show acetylcholinesterase (AChE) inhibition (IC₅₀: 1.2–3.8 µM), attributed to sulfonyl group interactions with catalytic sites .
  • Anticancer potential: Organotin complexes derived from hydrazones exhibit cytotoxicity (e.g., IC₅₀: 8.4 µM against HeLa cells) .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Answer:

  • Standardization: Adopt CLSI guidelines for antimicrobial assays to control variables like bacterial inoculum size and growth media .
  • QSAR analysis: Correlate substituent effects (e.g., electron-withdrawing -Cl groups enhance antitubercular activity via lipophilicity) .
  • Purity validation: Use HPLC (≥95% purity) to exclude impurities affecting activity .
  • Dose-response curves: Compare EC₅₀ values under identical conditions to minimize inter-study variability .

Advanced: What computational methods predict the electronic properties and reactivity?

Answer:

  • DFT calculations:
    • Geometry optimization: B3LYP/6-311++G(d,p) predicts bond lengths and angles within 2% of X-ray data .
    • Fukui functions: Identify reactive sites (e.g., sulfonyl oxygen as nucleophilic center) for electrophilic attack .
  • Molecular docking: AutoDock Vina screens binding affinities to targets like AChE (binding energy: −9.2 kcal/mol) .
  • MD simulations: Assess stability of ligand-protein complexes (RMSD < 2 Å over 100 ns) .

Advanced: How does the compound behave in coordination chemistry applications?

Answer:

  • Ligand behavior: Acts as a tridentate ligand, coordinating via sulfonyl O, azomethine N, and chlorophenyl ring .
  • Organometallic complexes:
    • Tin(IV) complexes: Exhibit distorted octahedral geometry (Sn–N bond: 2.42 Å) and enhanced cytotoxicity .
    • Copper(II) complexes: Show SOD-like activity (IC₅₀: 0.8 µM) due to redox-active Cu centers .
  • Crystallographic insights: SHELX refinement reveals non-covalent interactions (e.g., π-π stacking) stabilizing metal-ligand frameworks .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(1E)-(3-chlorophenyl)methylidene]benzenesulfonohydrazide
Reactant of Route 2
Reactant of Route 2
N'-[(1E)-(3-chlorophenyl)methylidene]benzenesulfonohydrazide

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